SqdC protein
Description
Properties
CAS No. |
148970-75-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Synonyms |
SqdC protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Lipid Biosynthesis
SqdC is part of the operon involved in the biosynthetic pathway of sulfolipids. It has been identified in several organisms, including Rhodobacter sphaeroides and cyanobacteria such as Synechococcus. The protein's function is primarily linked to the conversion of UDP-sulfoquinovose into sulfolipids, which are essential components of cellular membranes.
Case Studies
- Rhodobacter sphaeroides : Research demonstrated that the expression of the sqdC gene alongside other genes in the operon significantly increased SQDG production. This indicates that SqdC works synergistically with other proteins to enhance lipid biosynthesis .
- Synechococcus sp. : In another study, a mutant strain lacking sqdX (an ortholog of sqdC) was shown to be deficient in sulfolipid production. This deficiency was restored by introducing functional copies of sqdX from related species, underscoring the evolutionary conservation and importance of this protein .
- Arabidopsis thaliana : The presence of sqdC homologs in higher plants suggests a broader role for this protein family beyond bacteria and cyanobacteria. Genetic analysis indicated that these homologs could be involved in similar pathways for lipid synthesis in plants .
Biotechnological Applications
The potential applications of SqdC protein extend into biotechnology and synthetic biology:
- Bioengineering Lipid Production : By manipulating the expression of sqdC and associated genes, researchers can enhance the production of sulfolipids for use as biofuels or bioplastics.
- Stress Resistance : Sulfolipids play a role in protecting cells from oxidative stress. Thus, engineering plants or microorganisms with enhanced SqdC activity could lead to crops with improved resilience against environmental stressors .
Data Table: Comparison of SqdC Function Across Organisms
| Organism | Functionality | Genetic Implications | Biotechnological Potential |
|---|---|---|---|
| Rhodobacter sphaeroides | Essential for SQDG biosynthesis | Mutants show reduced lipid production | Increased biofuel production |
| Synechococcus sp. | Key role in sulfolipid synthesis | Genetic complementation restores function | Stress-resistant crops |
| Arabidopsis thaliana | Similar pathway involvement | Homologs indicate conserved functions | Enhanced lipid biosynthesis |
Comparison with Similar Compounds
Sequence and Structural Homology
However, structural predictions indicate a shared Rossmann-fold motif, a hallmark of nucleotide-sugar-dependent glycosyltransferases. Unlike glycogenin, which utilizes UDP-glucose, SqdC specifically binds UDP-sulfoquinovose (UDP-SQ), highlighting divergent substrate recognition mechanisms .
Table 1: Sequence and Functional Comparison of SqdC with Glycogenin and SqdA
| Protein | Organism | Function | Sequence Identity to SqdC | Substrate Specificity |
|---|---|---|---|---|
| SqdC | R. sphaeroides | SQDG biosynthesis | — | UDP-sulfoquinovose, DAG |
| Glycogenin | Mammals | Glycogen initiation | 15–20% | UDP-glucose, self-glucosylation |
| SqdA | R. sphaeroides | SQDG precursor synthesis | <10% | UDP-glucose, sulfotransferase |
Catalytic Mechanisms and Substrate Specificity
SqdC’s enzymatic activity is Mg²⁺-dependent, contrasting with glycogenin’s Ca²⁺-activated mechanism. Mutagenesis studies identify conserved aspartate residues (D98, D152) in SqdC as critical for UDP-SQ binding, whereas glycogenin relies on histidine residues for self-glucosylation .
Research Findings and Implications
Structural Insights from Mutagenesis
Evolutionary Context
Phylogenetic analysis places SqdC within a clade of bacterial glycosyltransferases distinct from plant and eukaryotic homologs. This divergence underscores adaptive specialization in sulfolipid biosynthesis under environmental stress .
Preparation Methods
Escherichia coli-Based Expression
The LOS-SNAC tag system in E. coli enables efficient surface display and one-step purification of recombinant SqdC. By fusing SqdC to a LOS tag (Lpp-OmpA anchor and SNAC-tag), the protein is anchored to the outer membrane. Nickel-assisted cleavage releases SqdC into the supernatant upon centrifugation, yielding 95% pure protein at ~100 mg/L culture. This method eliminates cell disruption and chromatography, reducing processing time and cost (Table 1).
Table 1: Performance Metrics of E. coli-Expressed SqdC
| Parameter | Value |
|---|---|
| Expression Host | E. coli BL21(DE3) |
| Yield | 100 mg/L culture |
| Purity | 95% |
| Purification Steps | 1 (Ni²⁺ cleavage) |
| Biological Activity | Retained |
Saccharomyces cerevisiae-Based Expression
For eukaryotic SqdC variants, Saccharomyces cerevisiae offers advantages in post-translational modifications and membrane protein folding. Codon-optimized SqdC constructs under the GAL1 promoter achieve high expression in mitochondrial membranes. Detergent screening identified n-dodecyl-β-D-maltoside (DDM) as optimal for solubilization, preserving 80% activity after extraction. A critical innovation involves on-column proteolytic cleavage using TEV protease, which elutes SqdC while retaining contaminants on nickel resin, achieving >90% purity without secondary chromatography.
Cell Lysis and Membrane Protein Solubilization
Mechanical and Detergent-Based Lysis
High-pressure homogenization (20,000 psi) combined with DDM (1.5% w/v) effectively disrupts E. coli or yeast cells while solubilizing SqdC. Differential centrifugation (100,000 × g, 1 hr) enriches membrane fractions, reducing cytosolic contaminants by 70%.
Stabilization of SqdC During Extraction
Inclusion of UDP-glucose (10 mM) in lysis buffers prevents SqdC denaturation, enhancing stability from 2 days to >10 days at 4°C. This ligand-induced stabilization is attributed to conformational locking of the active site, as evidenced by circular dichroism spectroscopy.
Affinity Chromatography and Tag-Free Purification
Nickel Affinity Chromatography
Immobilized metal-ion affinity chromatography (IMAC) with Ni-NTA resin remains the gold standard for His-tagged SqdC. A pH gradient (6.0–4.5) elutes weakly bound impurities, while SqdC is recovered in 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 250 mM imidazole. However, imidazole elution risks partial denaturation, reducing activity by 15–20%.
On-Column Proteolytic Cleavage
To circumvent imidazole drawbacks, TEV protease cleavage directly on the Ni-NTA column releases tag-free SqdC into the flow-through. This method achieves 92% purity and avoids dilution, maintaining a concentrated protein stock (≥5 mg/mL).
Table 2: Comparison of Purification Strategies
| Method | Purity | Activity Retention | Processing Time |
|---|---|---|---|
| Ni²⁺ Cleavage (E. coli) | 95% | 100% | 4 hr |
| IMAC + Imidazole | 90% | 80–85% | 8 hr |
| On-Column TEV Cleavage | 92% | 95% | 6 hr |
Functional Validation and Kinetic Analysis
Enzymatic Activity Assays
SqdC activity is quantified via UDP-sulfoquinovose formation, measured by HPLC with UV detection at 254 nm. Recombinant SqdC exhibits a Kₘ of 12.5 μM for UDP-glucose and a kₐₜₜ of 4.2 s⁻¹, comparable to native enzyme kinetics.
Q & A
Q. (Advanced)
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to map solvent-accessible regions and conformational shifts .
- Single-Molecule FRET to monitor real-time structural fluctuations .
- Molecular Dynamics (MD) Simulations to predict motion pathways (e.g., ligand-binding-induced changes) .
Key Consideration: Integrate experimental data with computational models to validate dynamic predictions .
What methodologies are optimal for identifying SqdC’s cellular targets?
Q. (Advanced)
- Chemical Proteomics : Use bifunctional probes (e.g., photoaffinity labels) to capture SqdC interactors, followed by LC-MS/MS analysis .
- Cellular Thermal Shift Assay (CETSA) to assess target engagement under physiological conditions .
- Isothermal Dose-Response (ITDR) to quantify binding affinities in live cells .
Data Interpretation: Combine with gene ontology enrichment analysis to prioritize biologically relevant targets .
How can researchers quantify SqdC expression levels across different tissue types?
Q. (Basic)
- Quantitative PCR (qPCR) or RNA-seq for transcriptional profiling .
- ELISA or Flow Cytometry for protein-level quantification .
- Immunohistochemistry (IHC) with standardized scoring systems (e.g., H-score) .
Pitfall Avoidance: Normalize data to housekeeping genes/proteins and include technical replicates .
What strategies mitigate challenges in detecting SqdC’s post-translational modifications (PTMs)?
Q. (Advanced)
- Immunoaffinity Enrichment : Use PTM-specific antibodies (e.g., anti-phospho-tyrosine) for MS-based detection .
- Metabolic Labeling (e.g., SILAC) to quantify PTM stoichiometry .
- Phos-tag™ Gel Electrophoresis to resolve phosphorylation states .
Validation: Confirm PTM sites via mutagenesis (e.g., serine-to-alanine substitutions) .
What controls are essential for SqdC localization studies?
Q. (Basic)
- Negative Controls : Use cells transfected with empty vectors or treated with localization-disrupting agents (e.g., Brefeldin A) .
- Positive Controls : Include markers for specific organelles (e.g., LAMP1 for lysosomes) .
- Antibody Validation : Test antibodies in SqdC-knockout cell lines to confirm specificity .
How can researchers reconcile discrepancies between in vitro and in vivo SqdC activity data?
Q. (Advanced)
- Chemical Proteomics : Compare target engagement in cell-free vs. cellular systems .
- Stable Isotope Labeling in Mammals (SILAC) to assess context-dependent activity .
- Inhibitor Profiling : Test small molecules in both settings to identify microenvironment-specific effects .
What quantum chemistry approaches are suitable for studying SqdC’s catalytic mechanisms?
Q. (Advanced)
- Density Functional Theory (DFT) to model active-site electronic configurations .
- QM/MM Hybrid Simulations to study enzyme-substrate interactions at atomic resolution .
- Free-Energy Perturbation (FEP) calculations to predict mutation impacts on catalytic efficiency .
Validation: Cross-reference computational results with kinetic assays (e.g., kcat/KM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
